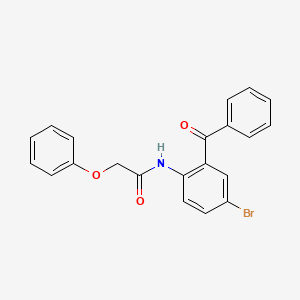
2-bromo-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
Overview
Description
MMV665909 is a candidate antimalarial compound identified from the Medicines for Malaria Venture (MMV) Malaria Box. It has shown promising results in inhibiting the growth of malaria parasites by causing oxygen-dependent mRNA mistranslation . This compound is particularly significant due to its potential to synergize with quinoline-derived antimalarials, offering a novel approach to combat malaria .
Preparation Methods
The specific synthetic routes and reaction conditions for MMV665909 are not widely documented in the public domain. it is known that compounds in the MMV Malaria Box are typically synthesized through a combination of medicinal chemistry techniques and high-throughput screening of large chemical libraries . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
MMV665909 undergoes several types of chemical reactions, primarily involving its interaction with reactive oxygen species (ROS). The compound induces mRNA mistranslation in an oxygen-dependent manner, suggesting that it may undergo oxidation reactions . Common reagents and conditions used in these reactions include quinoline-derived antimalarials such as chloroquine, amodiaquine, and primaquine, which can perturb amino acid availability or promote ROS stress . The major products formed from these reactions are typically related to the inhibition of protein synthesis in the malaria parasite .
Scientific Research Applications
MMV665909 has several scientific research applications, particularly in the field of antimalarial drug development. It has been shown to produce synergistic growth inhibition with the aminoglycoside antibiotic paromomycin, suggesting its potential use in combination therapies . The compound’s ability to induce mRNA mistranslation and its interaction with ROS make it a valuable tool for studying translation fidelity and oxidative stress in biological systems . Additionally, MMV665909’s unique mechanism of action provides a new avenue for research into overcoming drug resistance in malaria parasites .
Mechanism of Action
The mechanism of action of MMV665909 involves the induction of oxygen-dependent mRNA mistranslation. Overexpression of Rli1 has been shown to rescue the inhibition caused by MMV665909, indicating that the compound’s action on translation fidelity is mediated through this protein . The compound also synergizes with major quinoline-derived antimalarials, which can perturb amino acid availability or promote ROS stress .
Comparison with Similar Compounds
MMV665909 is unique in its ability to induce oxygen-dependent mRNA mistranslation and synergize with quinoline-derived antimalarials. Similar compounds include other antimalarial agents from the MMV Malaria Box, such as chloroquine, amodiaquine, and primaquine . These compounds also target the malaria parasite but through different mechanisms, such as inhibiting heme detoxification or interfering with mitochondrial function . The uniqueness of MMV665909 lies in its novel mechanism of action, which targets translation fidelity and offers a new approach to overcoming drug resistance in malaria parasites .
Properties
IUPAC Name |
2-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS/c16-11-6-2-1-5-10(11)14(20)19-15-18-13(9-21-15)12-7-3-4-8-17-12/h1-9H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXCZPHWSGKJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-methoxyphenyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3268122.png)
![4-(diethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3268146.png)
![4-benzyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3268160.png)



![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3268172.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3268206.png)


